molecular formula C30H56O6 B053129 Tripelargonin CAS No. 126-53-4

Tripelargonin

Cat. No.: B053129
CAS No.: 126-53-4
M. Wt: 512.8 g/mol
InChI Key: YRIMSXJXBHUHJT-UHFFFAOYSA-N
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Description

It is a liquid at room temperature with a molecular formula of C30H56O6 and a molecular weight of 512.76 g/mol . Trinonanoin is used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Tripelargonin, also known as Trinonanoin, is a triacylglycerol that contains nonanoic acid at the sn-1, sn-2, and sn-3 positions . It has been found in Schizochytrium biomass .

Mode of Action

It is known that this compound acts as an emollient, conditioning-, smoothing-, and dispersing agent . It exhibits high spreadability and good absorption rate . This suggests that it interacts with its targets by providing a protective and moisturizing effect, improving the texture and appearance of the skin.

Biochemical Pathways

It is known that this compound increases blood levels of the ketone body d-(-)-3-hydroxybutyrate . This suggests that it may influence the metabolic pathways related to ketone body production and utilization.

Pharmacokinetics

It is known that this compound exhibits good absorption rate , suggesting that it may have favorable bioavailability.

Result of Action

It is known to increase blood levels of the ketone body d-(-)-3-hydroxybutyrate in newborn rhesus monkeys . This suggests that it may have a role in energy metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trinonanoin can be synthesized through the esterification of glycerol with nonanoic acid. The reaction typically involves heating glycerol and nonanoic acid in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the reaction to completion .

Industrial Production Methods

In industrial settings, the production of trinonanoin may involve continuous esterification processes where glycerol and nonanoic acid are fed into a reactor with an acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Trinonanoin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Trinonanoin is utilized in various scientific research fields, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trinonanoin is unique due to its medium-chain fatty acids, which confer distinct physical and chemical properties compared to other triacylglycerols. Its medium-chain length allows for easier hydrolysis and absorption in biological systems, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2,3-di(nonanoyloxy)propyl nonanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H56O6/c1-4-7-10-13-16-19-22-28(31)34-25-27(36-30(33)24-21-18-15-12-9-6-3)26-35-29(32)23-20-17-14-11-8-5-2/h27H,4-26H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRIMSXJXBHUHJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC)OC(=O)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H56O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50155039
Record name Tripelargonin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126-53-4
Record name Trinonanoin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126-53-4
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Record name Tripelargonin
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Record name Tripelargonin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5647
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Record name Tripelargonin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propane-1,2,3-triyl trinonan-1-oate
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Record name TRIPELARGONIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does trinonanoin impact carbohydrate metabolism compared to traditional MCT/LCT emulsions?

A1: Research in rabbits suggests that trinonanoin, when administered intravenously as part of a TPN regimen, may have a glucogenic effect. Compared to traditional medium-chain triglyceride/long-chain triglyceride (MCT/LCT) emulsions, trinonanoin administration led to higher plasma glucose levels on day 4, elevated plasma lactate and pyruvate on day 11, and increased liver glycogen concentrations. [] This suggests that trinonanoin may influence glucose metabolism differently than conventional MCT/LCT emulsions.

Q2: Does trinonanoin offer any advantages over conventional MCT/LCT emulsions in terms of ketogenic effects?

A2: One potential advantage of trinonanoin lies in its lower ketogenic action compared to even-chain MCTs. Studies in rabbits showed that while both trinonanoin/LCT and MCT/LCT emulsions resulted in similar plasma triglyceride, non-esterified fatty acid, and free glycerol levels, the trinonanoin/LCT group exhibited significantly lower ketone body (3-hydroxybutyrate) concentrations. [] This suggests that trinonanoin might be a preferable energy source for patients requiring TPN where minimizing ketosis is crucial.

Q3: What happens to trinonanoin after it is administered intravenously?

A3: Following intravenous administration, trinonanoin is hydrolyzed, releasing nonanoic acid (C9). This fatty acid undergoes beta-oxidation, leading to the production of propionic acid and other short-chain fatty acids (SCFAs). [] Interestingly, the accumulation of nonanoic acid in liver triglycerides, liver phospholipids, adipose tissue, and skeletal muscle after trinonanoin/LCT administration was comparable to the deposition of C8/C10 fatty acids observed in the MCT/LCT group. Notably, adipose tissue showed a higher than anticipated enrichment with nonanoic acid, reaching 16 mol%. []

Q4: What is the impact of trinonanoin administration on plasma short-chain fatty acid levels?

A4: In studies using rabbit models, intravenous administration of trinonanoin/LCT emulsions resulted in a consistent increase in plasma propionic acid and other SCFA concentrations over time. [] This increase was substantial enough that elevated propionic acid levels were also detectable in the urine by days 10 and 11 of the study. [] This finding highlights the distinct metabolic pathway of trinonanoin compared to even-chain MCTs and its potential to influence SCFA availability.

Q5: Does the administration of trinonanoin lead to any adverse effects on organs?

A5: Research in rabbits suggests that trinonanoin, when administered parenterally for 11 days at a dose providing 46.5% of total energy, did not negatively impact organ weights or liver lipid concentrations compared to LCT or MCT/LCT emulsions. [] While some rabbits in the trinonanoin/LCT group exhibited macroscopically visible liver changes, these were not observed histologically. [] Further research is needed to fully elucidate the long-term effects of trinonanoin administration on organ health.

Q6: How does trinonanoin compare to other triglycerides in preventing gut atrophy in the context of TPN?

A6: In a study using a rat model of trauma-induced gut atrophy, researchers compared the efficacy of different triglycerides in TPN regimens. Interestingly, the MCT/LCT emulsion demonstrated superior effects in preserving gut integrity compared to trinonanoin/LCT, C4-L-C4-TG (a structured triglyceride containing butyric acid), or pure LCT emulsions. [] The MCT/LCT group showed less structural damage in the distal small bowel, particularly in the mucosa/submucosa and muscularis/serosa, highlighting the potential importance of considering specific triglyceride compositions in TPN formulations to mitigate gut atrophy. []

Q7: Can trinonanoin be utilized in flavor production, and if so, how does its structure influence this application?

A7: Research indicates that Penicillium corylophilum can utilize trinonanoin, among other triglycerides and fatty acids, to generate flavor compounds. The organism preferentially produces flavors from triacylglycerols consisting of fatty acids with carbon chains ranging from C6 to C11. [] Specifically, trinonanoin, along with tricaprylin (C8) and tridecanoin (C10), yielded flavors similar to those derived from non-stick oil. [] This suggests that the length of the fatty acid chain in the triglyceride plays a crucial role in determining the specific flavor profile generated by the organism.

Q8: Has trinonanoin been explored for drug delivery applications, and what are the key findings?

A8: Preliminary research suggests that trinonanoin shows promise as a component of self-microemulsifying drug delivery systems (SMEDDS). One study successfully formulated a SMEDDS containing Mexican Tea Herb (MTH), utilizing trinonanoin as one of the components. [] This formulation exhibited high self-microemulsifying efficiency, achieving a small droplet size of 30 nm and rapid self-microemulsification within one minute. [] This highlights the potential of trinonanoin to enhance the delivery and bioavailability of poorly soluble drugs.

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